Ethyl (2-fluorophenyl)pyruvate
Description
Ethyl (2-fluorophenyl)pyruvate is a fluorinated derivative of pyruvate esters, characterized by the substitution of a fluorine atom at the ortho position of the phenyl ring attached to the pyruvate backbone. Pyruvate esters are known for their roles in modulating metabolic and inflammatory pathways. For instance, ethyl pyruvate, a well-studied analog, acts as an antioxidant and anti-inflammatory agent, improving outcomes in preclinical models of sepsis, ischemia-reperfusion injury, and cancer .
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
ethyl 3-(2-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 |
InChI Key |
WOWWDTFAOIFSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Ethyl (2-fluorophenyl)pyruvate and structurally or functionally related compounds:
Key Insights:
Structural Modifications and Bioactivity :
- The 2-fluorophenyl group in this compound likely increases lipophilicity compared to EP, which could enhance membrane permeability and tissue distribution. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine atoms improve pharmacokinetics .
- Unlike EP, which is unstable in aqueous solutions, the fluorinated analog may resist hydrolysis due to steric and electronic effects, prolonging its half-life .
Mechanistic Differences: EP exerts anti-inflammatory effects by suppressing HMGB1 release and NF-κB signaling . The fluorinated derivative may target similar pathways but with altered potency or specificity due to structural differences. Fluorinated compounds like 2'-fluoro fentanyl analogs demonstrate that fluorophenyl groups can fine-tune receptor interactions .
Synthetic and Stability Considerations: Synthesis of fluorinated pyruvate esters may require specialized purification techniques, such as flash column chromatography (as described in ), due to increased hydrophobicity. Ethyl trifluoropyruvate’s trifluoromethyl group confers greater metabolic stability than mono-fluorinated analogs, highlighting a trade-off between fluorine content and solubility .
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